N-Cyclopentylcyclohexanamine hydrobromide N-Cyclopentylcyclohexanamine hydrobromide
Brand Name: Vulcanchem
CAS No.: 1269147-25-2
VCID: VC8065009
InChI: InChI=1S/C11H21N.BrH/c1-2-6-10(7-3-1)12-11-8-4-5-9-11;/h10-12H,1-9H2;1H
SMILES: C1CCC(CC1)NC2CCCC2.Br
Molecular Formula: C11H22BrN
Molecular Weight: 248.20

N-Cyclopentylcyclohexanamine hydrobromide

CAS No.: 1269147-25-2

Cat. No.: VC8065009

Molecular Formula: C11H22BrN

Molecular Weight: 248.20

* For research use only. Not for human or veterinary use.

N-Cyclopentylcyclohexanamine hydrobromide - 1269147-25-2

Specification

CAS No. 1269147-25-2
Molecular Formula C11H22BrN
Molecular Weight 248.20
IUPAC Name N-cyclopentylcyclohexanamine;hydrobromide
Standard InChI InChI=1S/C11H21N.BrH/c1-2-6-10(7-3-1)12-11-8-4-5-9-11;/h10-12H,1-9H2;1H
Standard InChI Key OYWXTZOFSJLPCW-UHFFFAOYSA-N
SMILES C1CCC(CC1)NC2CCCC2.Br
Canonical SMILES C1CCC(CC1)NC2CCCC2.Br

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Structural Features

The IUPAC name for the compound is N-cyclopentylcyclohexanamine hydrobromide, reflecting its bicyclic amine structure and ionic association with hydrobromic acid . The base structure consists of a cyclohexane ring bonded to an amine group, which is further substituted with a cyclopentyl moiety. Protonation of the amine by HBr results in a positively charged ammonium ion paired with a bromide counterion, as depicted in its SMILES notation: C1CCC(CC1)NC2CCCC2.Br .

Table 1: Key Identifiers of N-Cyclopentylcyclohexanamine Hydrobromide

PropertyValueSource
CAS Number1269147-25-2
Molecular FormulaC₁₁H₂₂BrN
Molecular Weight248.20 g/mol
Parent Compound (CAS)40649-25-0
SMILESC1CCC(CC1)NC2CCCC2.Br
InChIKeyOYWXTZOFSJLPCW-UHFFFAOYSA-N

Synonyms and Historical Context

The compound is interchangeably referred to as N-Cyclopentylcyclohexanamine HBr, MFCD13186573, and NSC1504 (for the parent amine) . Its parent compound was first cataloged in the National Service Center (NSC) database in 1963, indicating early interest in its pharmacological potential .

Synthesis and Production

Synthetic Pathways

The hydrobromide salt is typically synthesized via acid-base neutralization. N-Cyclopentylcyclohexanamine (167.29 g/mol) is reacted with hydrobromic acid (HBr) in a polar solvent such as ethanol or water, yielding the ionic salt through proton transfer:
C11H21N+HBrC11H22BrN\text{C}_{11}\text{H}_{21}\text{N} + \text{HBr} \rightarrow \text{C}_{11}\text{H}_{22}\text{BrN}
This exothermic reaction requires controlled conditions to avoid decomposition . Purification is achieved through recrystallization, often using ethanol-diethyl ether mixtures to enhance yield .

Industrial and Laboratory-Scale Production

While large-scale manufacturing data are scarce, laboratory protocols emphasize stoichiometric precision and inert atmospheres to prevent oxidation . The compound is commercially available in milligram to gram quantities, with purity levels exceeding 95% .

Physicochemical Properties

Molecular and Thermal Characteristics

The compound’s ionic nature confers high solubility in polar solvents (e.g., water, methanol) and limited solubility in nonpolar solvents like hexane . Key computed properties include:

Table 2: Computed Physicochemical Properties

PropertyN-Cyclopentylcyclohexanamine HydrobromideParent Amine
Molecular Weight248.20 g/mol167.29 g/mol
Hydrogen Bond Donors21
Hydrogen Bond Acceptors11
Rotatable Bonds22
XLogP3 (Lipophilicity)2.9
Topological Polar Surface Area12 Ų12 Ų

The hydrobromide salt exhibits enhanced stability compared to the free base, with a melting point estimated above 200°C .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s rigid bicyclic structure makes it a valuable intermediate in designing dopamine receptor ligands and neurologically active compounds . Derivatives such as N-Cyclopentyl-4-methylcyclohexanamine hydrobromide (CAS 1609396-19-1) demonstrate the scaffold’s versatility in medicinal chemistry.

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